An In-Depth Technical Guide to tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9)
An In-Depth Technical Guide to tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9)
Executive Summary & Chemical Identity
In modern medicinal chemistry, the indazole scaffold is recognized as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) modulators. tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS: 1337880-35-9) serves as a critical, orthogonally protected building block for synthesizing complex 5-substituted indazole derivatives.
By masking the reactive N1-position with a tert-butoxycarbonyl (Boc) group, chemists can selectively execute transition-metal-catalyzed cross-coupling reactions at the C5-chloride position without competitive catalyst poisoning or unwanted N-arylation.
Quantitative Chemical Data
The following table summarizes the fundamental physicochemical properties of the compound, essential for calculating reaction stoichiometry and designing purification workflows[1].
| Property | Value |
| Chemical Name | tert-Butyl 5-chloro-1H-indazole-1-carboxylate |
| CAS Number | 1337880-35-9 |
| Molecular Formula | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 252.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO; Insoluble in H₂O |
| Storage Conditions | 2-8°C, keep dry and shielded from light |
Mechanistic Rationale: The Strategic Role of N1-Boc & C5-Chloro
To understand the utility of this building block, we must examine the causality behind its structural design.
Why N1-Protection? Unprotected 1H-indazoles present a significant challenge in palladium-catalyzed cross-coupling. The free pyrazole NH is highly nucleophilic and can undergo competitive N-arylation (e.g., Chan-Lam or Buchwald reactions). Furthermore, the nitrogen lone pairs can coordinate tightly to palladium, forming stable, inactive Pd-complexes that poison the catalytic cycle. The installation of an electron-withdrawing Boc group at N1 sterically shields the nitrogen and delocalizes its lone pair into the carbonyl system, rendering the indazole core compatible with transition metals[2].
Why the Boc Group? The Boc group is chosen for its orthogonal cleavage profile. It is completely stable to the highly basic conditions often required for Suzuki-Miyaura or Buchwald-Hartwig couplings (e.g., K₂CO₃, Cs₂CO₃). Yet, it can be cleanly and rapidly removed using acidic conditions (TFA in DCM) or, in some microwave-assisted cases, it undergoes convenient in situ thermal deprotection during the cross-coupling itself[2].
Why C5-Chloro? Historically, 5-bromo or 5-iodo indazoles were preferred due to their lower bond dissociation energies, making oxidative addition to Pd(0) facile[3]. However, the 5-chloro derivative is significantly more cost-effective and chemically stable. With the advent of modern, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos), activating the stronger C-Cl bond is now highly efficient, making 1-Boc-5-chloroindazole an optimal balance of reactivity and economy.
Synthetic workflow from 5-chloro-1H-indazole to functionalized API scaffolds.
Experimental Protocols & Self-Validating Workflows
The following protocols are designed as self-validating systems. By incorporating in-process controls (TLC/LCMS tracking) and specific causality for reagent choices, researchers can ensure high-fidelity execution.
Protocol A: Synthesis of tert-Butyl 5-chloro-1H-indazole-1-carboxylate
Objective: Mask the N1 position to prevent catalyst poisoning in downstream steps.
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Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-chloro-1H-indazole (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
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Base & Catalyst Addition: Add Triethylamine (Et₃N, 1.5 equiv) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: Et₃N acts as the primary acid scavenger, while DMAP acts as a highly nucleophilic acyl transfer catalyst, drastically accelerating the Boc-protection.
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Acylation: Cool the mixture to 0°C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.
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Self-Validation (In-Process Control): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (lower Rf, UV active) should completely convert to a higher Rf spot (the protected product).
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the title compound as a white solid.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at C5
Objective: Substitute the C5-chloride with a secondary amine to build a functionalized indazole core.
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Reagent Assembly: To an oven-dried Schlenk tube, add tert-butyl 5-chloro-1H-indazole-1-carboxylate (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
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Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Causality: Oxygen is lethal to Pd(0) species. Degas the suspension by sparging with argon for 15 minutes or using three freeze-pump-thaw cycles.
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Heating: Seal the tube and heat to 100°C for 12-16 hours. Causality: The high temperature is required to overcome the activation energy barrier of the strong C-Cl bond during the oxidative addition step.
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Self-Validation (In-Process Control): Analyze an aliquot via LCMS. Look for the disappearance of the starting material mass (m/z 253 [M+H]⁺) and the appearance of the product mass.
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Workup & Cleavage: Filter the cooled mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate. If global deprotection is desired immediately, dissolve the crude intermediate in a 1:1 mixture of TFA/DCM, stir for 2 hours at room temperature, neutralize, and purify via reverse-phase HPLC.
Palladium-catalyzed Buchwald-Hartwig amination cycle for 1-Boc-5-chloroindazole.
Applications in Kinase Inhibitor Development
The indazole scaffold is a highly privileged structure in medicinal chemistry because it effectively mimics the purine ring of adenosine triphosphate (ATP)[3]. This structural mimicry allows indazole derivatives to anchor deeply into the hinge region of various kinase domains via critical hydrogen-bonding interactions involving the N1 and N2 atoms.
By utilizing 1 as a starting material, drug development professionals can rapidly generate libraries of 5-substituted indazoles. These libraries are frequently screened against oncology targets such as Polo-like kinase 4 (PLK4), VEGFR, and various cyclin-dependent kinases (CDKs)[3]. The ability to cleanly functionalize the C5 position via cross-coupling allows for the rapid exploration of structure-activity relationships (SAR) in the solvent-exposed or hydrophobic pockets of the kinase target.
References
- ChemSrc. "1337880-35-9_CAS号:1337880-35-9_tert-Butyl 5-chloro-1H-indazole-1-carboxylate".
- BenchChem. "An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole".
- National Institutes of Health (NIH) / PMC. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence".
